(Phthalocyaninato(2-)) copper
Overview
Description
It belongs to the group of dyes based on phthalocyanines and is highly valued for its superior properties such as light fastness, tinting strength, covering power, and resistance to the effects of alkalis and acids . This compound has a chemical formula of C32H16CuN8 and a molar mass of 576.082 g·mol−1 .
Mechanism of Action
Target of Action
It is utilized as a catalyst for various chemical reactions, including click reactions of sensitive compounds .
Mode of Action
CuPc interacts with its targets by facilitating the chemical reactions. It is a complex of copper(II) with the conjugate base of phthalocyanine, i.e., Cu2+ Pc2− . This allows it to participate in one-electron or two-electron processes , thereby accelerating the rate of the reactions it catalyzes.
Biochemical Pathways
These heterocycles are important structural building blocks of many natural products, including nucleic acids, dyes, pigments, vitamins, pharmaceuticals, agrochemicals, antibiotics, etc .
Pharmacokinetics
It’s worth noting that cupc is insoluble in most solvents, including water , which can impact its dispersion in a reaction medium.
Result of Action
The primary result of CuPc’s action is the efficient synthesis of various organic compounds. For instance, it has been used to catalyze click reactions of sensitive compounds, including metal-free porphyrins, under mild reaction conditions at room temperature . The reactions proceed at room temperature to 40 °C and give 83–99% of products .
Action Environment
The action of CuPc can be influenced by environmental factors such as temperature and the presence of a strong base. For example, the synthesis of copper (II) phthalocyanines has been reported to be efficient in the presence of DBU as a strong base . Furthermore, the reaction conditions can range from room temperature to 40 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper phthalocyanine was first prepared in 1927 by the reaction of copper(I) cyanide and o-dibromobenzene, which mainly produces colorless phthalonitrile as well as an intensely blue by-product . Another method involves the reaction of phthalic anhydride and ammonia in the presence of metallic iron . The synthesis can also be carried out using copper(II) salts and phthalonitrile under high-temperature conditions .
Industrial Production Methods
In industrial settings, copper phthalocyanine is produced by heating phthalic anhydride, urea, a copper salt, and a catalyst such as ammonium molybdate at high temperatures. The resulting product is then purified and processed to obtain the desired pigment form .
Chemical Reactions Analysis
Types of Reactions
Copper phthalocyanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its electronic properties.
Substitution: Substitution reactions can introduce different functional groups onto the phthalocyanine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions include various substituted phthalocyanines, which have different properties and applications depending on the substituents introduced .
Scientific Research Applications
Copper phthalocyanine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- Lead(II) phthalocyanine
- Iron(II) phthalocyanine
- Zinc(II) phthalocyanine
Uniqueness
Copper phthalocyanine is unique due to its superior stability, light fastness, and resistance to chemical degradation compared to other metal phthalocyanines . Its paramagnetic properties and ability to undergo various chemical modifications make it highly versatile for different applications .
Properties
IUPAC Name |
copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJYREBRNVKWGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Cu+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16CuN8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26893-93-6 | |
Details | Compound: Copper phthalocyanine polymer | |
Record name | Copper phthalocyanine polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26893-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
576.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147-14-8 | |
Record name | Copper phthalocyanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PHTHALOCYANINE BLUE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VEX9T7UT5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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